molecular formula C9H11ClO B030598 (R)-(+)-3-Chloro-1-phenyl-1-propanol CAS No. 100306-33-0

(R)-(+)-3-Chloro-1-phenyl-1-propanol

Cat. No.: B030598
CAS No.: 100306-33-0
M. Wt: 170.63 g/mol
InChI Key: JZFUHAGLMZWKTF-SECBINFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3-chloro-1-phenylpropan-1-ol typically involves the reaction of ®-3-chloro-1-phenylpropan-1-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran (THF), at low temperatures to ensure the selective reduction of the ketone to the corresponding alcohol.

Industrial Production Methods

Industrial production of (1R)-3-chloro-1-phenylpropan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-3-chloro-1-phenylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: (1R)-3-chloro-1-phenylpropan-1-one or (1R)-3-chloro-1-phenylpropanoic acid.

    Reduction: (1R)-3-phenylpropan-1-ol.

    Substitution: (1R)-3-hydroxy-1-phenylpropan-1-ol or (1R)-3-amino-1-phenylpropan-1-ol.

Scientific Research Applications

(1R)-3-chloro-1-phenylpropan-1-ol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1R)-3-chloro-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (1S)-3-chloro-1-phenylpropan-1-ol: The enantiomer of (1R)-3-chloro-1-phenylpropan-1-ol with similar chemical properties but different biological activity.

    3-chloro-1-phenylpropan-1-one: The ketone analog of (1R)-3-chloro-1-phenylpropan-1-ol.

    3-phenylpropan-1-ol: The hydrocarbon analog without the chloro group.

Uniqueness

(1R)-3-chloro-1-phenylpropan-1-ol is unique due to its specific stereochemistry and the presence of both a chloro group and a phenyl group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(1R)-3-chloro-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFUHAGLMZWKTF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349017
Record name (1R)-3-Chloro-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100306-33-0
Record name (1R)-3-Chloro-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-3-chloro-1-phenylpropan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Chloropropiophenone (25.2 g) was dissolved in abs. ethanol (200 ml), NaBH4 (2.2 g) was slowly added and the mixture stirred overnight at R.T. The mixture was filtered and the filtrate evaporated to dryness. H2O was added and the solution extracted with ether, the ether phase dried (MgSO4) and evaporated. The resulting oil purified on silicagel CH2Cl2 as eluent giving 3-chloro-1-phenyl-1-propanol (compound 14), identified by 1H NMR.
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: What are the common methods for synthesizing (R)-3-chloro-1-phenylpropan-1-ol?

A1: Several methods have been explored for the enantioselective synthesis of (R)-3-chloro-1-phenylpropan-1-ol. Two prominent approaches include:

  • Asymmetric Reduction: This method utilizes chiral catalysts like oxazaborolidines derived from (S)-α,α-diphenylprolinol to facilitate the asymmetric reduction of 3-chloropropiophenone, yielding (R)-3-chloro-1-phenylpropan-1-ol with high enantiomeric excess. [] The chiral catalyst can be recovered and reused, enhancing the practicality of this approach. []
  • Enzymatic Hydrolysis: This method employs immobilized lipases, such as Candida rugosa lipase, to selectively hydrolyze the ester group of 3-chloro-1-phenylpropyl butyrate. This results in the formation of (R)-3-chloro-1-phenylpropan-1-ol with high enantiomeric purity. []

Q2: What is the significance of chirality in the context of (R)-3-chloro-1-phenylpropan-1-ol and its applications?

A2: Chirality plays a crucial role in pharmaceutical applications as enantiomers (mirror image molecules) can exhibit different biological activities. In the case of pharmaceuticals like fluoxetine, only one enantiomer, the (R)-enantiomer, possesses the desired therapeutic effect. [] Therefore, developing efficient and selective methods for synthesizing the desired (R)-enantiomer of 3-chloro-1-phenylpropan-1-ol is critical for producing safe and effective medications.

Q3: Are there any studies focusing on the biocatalytic synthesis of (R)-3-chloro-1-phenylpropan-1-ol?

A3: Yes, research has investigated the use of carbonyl reductase enzymes for the biosynthesis of (R)-3-chloro-1-phenylpropan-1-ol. Specifically, the carbonyl reductase EbSDR8 has been identified as a promising candidate for the efficient production of enantiopure (R)-3-chloro-1-phenylpropan-1-ol. [] This approach leverages the inherent selectivity of enzymes to produce the desired enantiomer with high purity.

Q4: Has (R)-3-chloro-1-phenylpropan-1-ol been studied in structural biology contexts?

A4: Yes, (R)-3-chloro-1-phenylpropan-1-ol has been investigated in complex with modified T4 lysozyme (L99A/M102Q). [] While the specific details of this study are limited in the provided abstracts, it highlights the use of (R)-3-chloro-1-phenylpropan-1-ol in structural biology research, potentially as a ligand or probe molecule.

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